molecular formula C7H16ClN3O2 B2454372 4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride CAS No. 2247108-57-0

4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride

Cat. No.: B2454372
CAS No.: 2247108-57-0
M. Wt: 209.67
InChI Key: KHRZPCLUVCANFW-UHFFFAOYSA-N
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Description

4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is often used in synthetic chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride typically involves the reaction of 4-aminobutanoic acid with dimethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amines.

Scientific Research Applications

4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylaminobutyric acid hydrochloride
  • 4-(Dimethylamino)butanoic acid hydrochloride
  • 3-Carboxy-N,N-dimethyl-1-propanaminium chloride

Uniqueness

4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride is unique due to its specific structure and reactivity

Properties

IUPAC Name

4-[[amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c1-10(2)7(8)9-5-3-4-6(11)12;/h3-5H2,1-2H3,(H2,8,9)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRZPCLUVCANFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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